molecular formula C24H23N3O6S B5978199 N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide

Cat. No.: B5978199
M. Wt: 481.5 g/mol
InChI Key: DMISAQCTXCPHLF-XSFVSMFZSA-N
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Description

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a dimethoxyphenyl group, and a sulfamoylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-sulfamoylaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with benzoyl chloride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-32-21-13-8-16(15-22(21)33-2)14-20(27-23(28)17-6-4-3-5-7-17)24(29)26-18-9-11-19(12-10-18)34(25,30)31/h3-15H,1-2H3,(H,26,29)(H,27,28)(H2,25,30,31)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMISAQCTXCPHLF-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)/NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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